

An In-depth Technical Guide to Benzalphthalide: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Benzalphthalide*

Cat. No.: *B1666163*

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Introduction

Benzalphthalide, systematically known as (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a versatile organic compound with the molecular formula $C_{15}H_{10}O_2$.^{[1][2][3]} It serves as a crucial synthetic intermediate in various fields, including medicinal chemistry and polymer science.^[4] In medicinal chemistry, **benzalphthalide** is a key precursor for the synthesis of phthalazinone derivatives, which have demonstrated notable in vitro antifungal activity.^[4] Its incorporation into polymers can also enhance their mechanical strength and thermal stability.^[4] This guide provides a comprehensive overview of its molecular structure, physicochemical and spectral properties, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

The molecular formula for **benzalphthalide** is $C_{15}H_{10}O_2$.^{[1][2][3]} Its IUPAC name is (3Z)-3-benzylidene-2-benzofuran-1(3H)-one.^[5] The molecule consists of a phthalide group fused to a benzene ring, with a benzylidene group attached to the furanone ring.

Caption: Molecular Structure of **Benzalphthalide**

Quantitative Data

A summary of the key quantitative data for **benzalphthalide** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₀ O ₂	[1][2][3]
Molecular Weight	222.24 g/mol	[2][3][6]
Melting Point	99-102 °C	[3][7]
Appearance	Pale yellow to yellow crystalline powder	[7]

Table 2: Spectroscopic Data

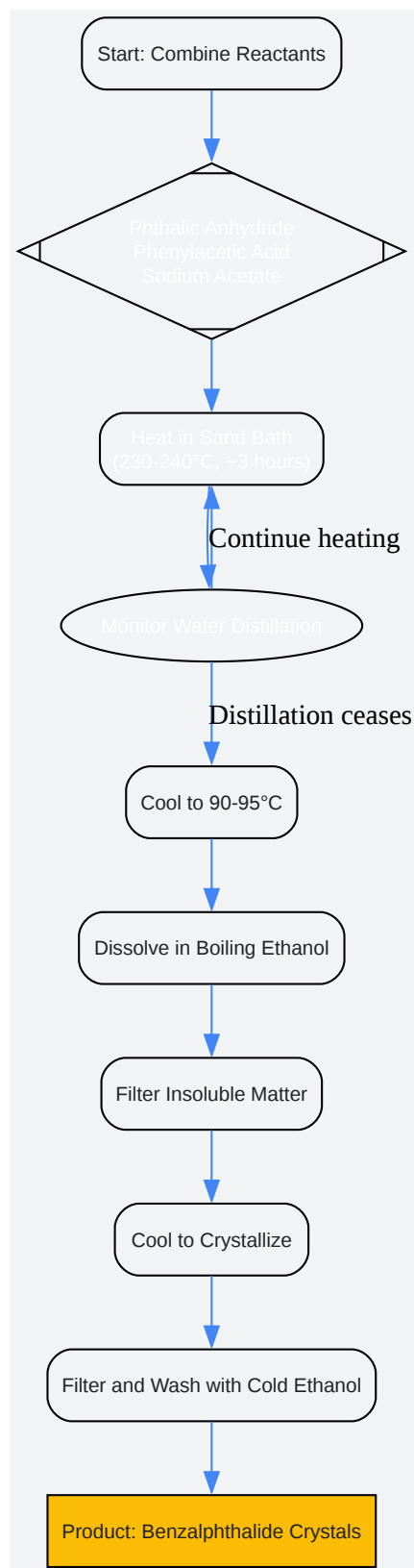
Technique	Data	Reference(s)
¹ H NMR	Characteristic benzylidene proton signals are expected in the range of δ 7.2–7.8 ppm.	[4]
¹³ C NMR	The phthalide carbonyl carbon signal is expected in the range of δ 170–175 ppm.	[4]
Infrared (IR)	Major absorption peaks (gas phase) at approximately 1788 cm ⁻¹ (C=O, lactone), 1660 cm ⁻¹ (C=C), and various peaks in the 3000-3100 cm ⁻¹ (aromatic C-H) and 1450-1600 cm ⁻¹ (aromatic C=C) regions.	[1]
Mass Spec. (EI)	Molecular ion [M] ⁺ at m/z 222. Key fragments at m/z 194 ([M-CO] ⁺), 165 ([M-CO-CHO] ⁺), and 77 ([C ₆ H ₅] ⁺).	[8]

Experimental Protocols

Synthesis of Benzalphthalide

The classical synthesis of **benzalphthalide** involves the condensation reaction of phthalic anhydride and phenylacetic acid in the presence of a catalyst like sodium acetate.^[4]

Experimental Workflow: Synthesis of **Benzalphthalide**



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Caption: Workflow for the synthesis of **benzaldehyde**.

Detailed Methodology:

- **Reactant Preparation:** In a 500-mL round-bottom flask with a short neck, combine 100 g (0.67 mole) of phthalic anhydride, 110 g (0.8 mole) of phenylacetic acid, and 2.6 g of freshly fused sodium acetate.
- **Reaction Setup:** Add a few boiling chips to the flask. Fit the flask with a cork holding a thermometer that reaches near the bottom and a wide, bent glass tube leading to a condenser. The flask should be embedded up to its neck in a sand bath.
- **Heating and Reaction:** Heat the sand bath rapidly to bring the internal temperature to 230°C. Then, slowly increase the temperature to 240°C over approximately two hours. Water produced during the reaction will distill out. Maintain the temperature at 240°C for about one additional hour, or until the distillation of water ceases.
- **Work-up and Purification:** Allow the flask to cool to 90–95°C. Dissolve the product in 400 cc of boiling ethanol. Filter the hot solution to remove any insoluble materials. Allow the filtrate to cool, which will cause yellow crystals of **benzalphthalide** to form.
- **Isolation:** Collect the crystals by suction filtration and wash them with 40–50 cc of cold ethanol. For further purification, the product can be recrystallized from 370–380 cc of ethanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H and ^{13}C NMR:** Dissolve a small sample of **benzalphthalide** in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ^1H NMR, look for signals in the aromatic region and the characteristic benzylidene proton signal. For ^{13}C NMR, identify the carbonyl carbon and the aromatic carbons.

Infrared (IR) Spectroscopy:

- Prepare a potassium bromide (KBr) pellet containing a small amount of the **benzalphthalide** sample. Alternatively, if using an ATR-FTIR spectrometer, place the solid sample directly on

the crystal. Acquire the spectrum over a range of 4000-400 cm^{-1} . Identify the characteristic peaks for the lactone carbonyl group, carbon-carbon double bonds, and aromatic C-H bonds.

Mass Spectrometry (MS):

- Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography. Use electron ionization (EI) as the ionization method. Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

Applications in Research and Development

Benzaldehyde's utility extends to several areas of chemical research and development:

- **Pharmaceutical Synthesis:** It is a key building block for more complex drug molecules, particularly in the development of antifungal agents.^[4]
- **Polymer Chemistry:** Its use as an intermediate can enhance the mechanical and thermal properties of polymers.^[4]
- **Organic Electronics:** Derivatives of **benzaldehyde** are being investigated for their fluorescent properties and potential applications in organic light-emitting diodes (OLEDs).

This technical guide provides a foundational understanding of **benzaldehyde** for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and application of this important chemical compound.

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